N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a cyanopyrazine group, and a piperidine ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core, the introduction of the cyanopyrazine group, and the coupling with the piperidine ring. Common synthetic methods include:
Pd-catalyzed C-N cross-coupling reactions: These reactions are often used to form the carbon-nitrogen bonds necessary for the compound’s structure.
Noyori asymmetric hydrogenation: This method is employed to achieve high enantioselectivity in the synthesis.
Aza-Michael addition and Bischler–Napieralski reaction: These reactions are used to introduce the piperidine ring and other functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyanopyrazine group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide can be compared with other similar compounds to highlight its uniqueness:
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: Similar structure but lacks the cyanopyrazine group.
(E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one: Contains a similar benzo[d][1,3]dioxole moiety but different functional groups.
(2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: Features a benzo[d][1,3]dioxole core but with different substituents.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O4/c21-10-15-18(23-6-5-22-15)26-7-3-13(4-8-26)11-24-19(27)20(28)25-14-1-2-16-17(9-14)30-12-29-16/h1-2,5-6,9,13H,3-4,7-8,11-12H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTRIYUMXKDODI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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